3-O-(beta-Galactopyranosyl)D-glucitol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H24O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI Key |
VQHSOMBJVWLPSR-AUCXZHPRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 O Beta Galactopyranosyl D Glucitol
Chemical Synthesis Approaches for Glycosyl Alditols
Chemical synthesis provides robust methods for forming glycosidic bonds, but it necessitates a multi-step approach involving the strategic use of protecting groups to differentiate between multiple hydroxyl functionalities.
The core of the chemical synthesis is the glycosylation reaction, where a glycosyl donor (a galactose derivative) is coupled with a glycosyl acceptor (a D-glucitol derivative). Achieving the desired β-stereoselectivity at the C-3 position of glucitol is a primary challenge. The formation of 1,2-trans-glycosidic linkages, such as the β-linkage in galactosides, is often achieved through anchimeric assistance from a participating protecting group at the C-2 position of the glycosyl donor. nih.govacademie-sciences.fr
For instance, the glycosidation of a suitably protected D-glucitol acceptor, such as 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-D-glucitol, with a protected galactosyl donor like tetra-O-acetyl-galactosyl bromide can be promoted by catalysts. nih.gov The choice of promoter and solvent system is critical in directing the stereochemical outcome. In one study involving a similar glucosyl donor, using mercury(II) cyanide (Hg(CN)₂) as a promoter in acetonitrile (B52724) or a benzene-nitroethane mixture resulted in the formation of the desired 3-O-β-glycoside, albeit in a mixture with its α-anomer. nih.gov The ratio of β- to α-anomers can be influenced by the reaction conditions, with ratios up to 5:1 being reported. nih.gov
| Glycosyl Acceptor | Glycosyl Donor | Promoter / Solvent | Product Ratio (β:α) | Reference |
| 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-D-glucitol | Tetra-O-acetyl-glucosyl bromide | Hg(CN)₂ / MeCN | 4:1 | nih.gov |
| 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-D-glucitol | Tetra-O-acetyl-glucosyl bromide | Hg(CN)₂ / Benzene-MeNO₂ (1:1) | 5:1 | nih.gov |
| *Data based on glucosidation, which is chemically analogous to galactosidation. |
Protecting group strategy is arguably the most critical aspect of synthesizing a specific glycoside like 3-O-(beta-Galactopyranosyl)D-glucitol. wiley-vch.de These groups serve two main purposes: masking all hydroxyl groups except the one intended for glycosylation (the C-3 hydroxyl of glucitol) and directing the stereochemical outcome of the reaction. academie-sciences.fr
On the D-glucitol acceptor, a combination of different protecting groups is required to exploit the subtle differences in reactivity between the primary and secondary hydroxyls. wiley-vch.de A common strategy involves:
Selective protection of the primary hydroxyls (C-1 and C-6): Bulky groups like trityl or silyl (B83357) ethers can be used to selectively protect the more reactive primary hydroxyls. wiley-vch.deuniversiteitleiden.nl Alternatively, a terminal protecting group like benzoyl can be used. nih.gov
Formation of cyclic acetals: Groups like isopropylidene or benzylidene acetals are used to protect vicinal diols. For example, a 2,4-O-benzylidene group can be installed, leaving the C-3 hydroxyl available for glycosylation. nih.govwiley-vch.de
On the galactopyranosyl donor, the choice of protecting group at the C-2 position is paramount for achieving β-selectivity. An acyl group, such as an acetyl or benzoyl group, at C-2 provides "neighboring group participation." academie-sciences.fr During the reaction, this group forms a cyclic intermediate that blocks the α-face of the anomeric center, forcing the incoming glucitol acceptor to attack from the β-face, thus ensuring the formation of the desired 1,2-trans (β) linkage. academie-sciences.fr
The synthesis of this compound can conceptually start from either monosaccharide building blocks or from a pre-existing disaccharide. The assembly from monosaccharides, as detailed in the sections above, involves the coupling of protected galactose and glucitol derivatives.
An alternative approach involves the chemical modification of a related disaccharide. While not a direct synthesis, it is noteworthy that 3-O-(β-galactopyranosyl)D-glucitol has been identified as an impurity formed during the production of lactitol. coompo.com Lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is produced by the chemical reduction of lactose (B1674315) using reagents like sodium borohydride (B1222165). libretexts.orgmdpi.com The presence of the 3-O linked isomer suggests that side reactions, potentially involving migration of the glycosidic bond under certain pH or temperature conditions, may occur during the large-scale chemical reduction of lactose.
A more direct route would be the chemical reduction of the disaccharide 3-O-(beta-Galactopyranosyl)-D-glucose. If this disaccharide were available, its aldehyde group could be reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄), converting the glucose unit into a glucitol moiety to yield the target compound. libretexts.orgpearson.com
Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods leverage the high specificity of enzymes to overcome the challenges of regioselectivity and stereoselectivity often encountered in purely chemical approaches, thereby reducing the need for extensive protecting group manipulations.
Enzymatic synthesis of glycosyl alditols can be effectively achieved through transgalactosylation reactions catalyzed by β-galactosidases (E.C. 3.2.1.23). mdpi.com In this process, the enzyme transfers a galactose unit from a readily available donor substrate, typically lactose, to an acceptor molecule, in this case, D-glucitol (sorbitol). nih.gov
The reaction involves a competition between hydrolysis (where water is the acceptor) and transgalactosylation (where glucitol is the acceptor). nih.gov To favor the synthesis of the desired product, reaction conditions must be optimized. Key parameters include:
Enzyme Source: β-galactosidases from different sources, such as Aspergillus oryzae and Bacillus circulans, exhibit high transgalactosylation activity compared to others, like those from Kluyveromyces, which favor hydrolysis. nih.gov
Substrate Concentration: High concentrations of the acceptor (D-glucitol) and the donor (lactose) are used to shift the reaction equilibrium towards synthesis and away from hydrolysis. researchgate.net
Reaction Medium: Modifying the reaction medium, for instance by reducing water activity through the addition of salts or organic solvents, can further enhance the transglycosylation yield. mdpi.com
This method typically produces a mixture of galactosyl-glucitols with different linkage positions, but the inherent specificity of the enzyme often favors certain linkages.
| Enzyme | Galactosyl Donor | Acceptor | Key Strategy | Reference |
| β-Galactosidase (Aspergillus oryzae) | Lactose | Aliphatic Alcohols | Enzymatic Transglycosylation | researchgate.net |
| β-Galactosidase (Kluyveromyces lactis) | Lactose | D-Sorbitol (D-Glucitol) | pH optimization (increase from 6.5 to 9.0) | mdpi.com |
| β-Galactosidase (Kluyveromyces lactis) | Lactose | D-Sorbitol (D-Glucitol) | Addition of NaCl (0.25–0.75 M) to lower water activity | mdpi.com |
An alternative chemoenzymatic route mirrors the chemical approach of reducing a pre-formed disaccharide. This strategy involves two main steps: first, the formation of the disaccharide 3-O-(beta-Galactopyranosyl)-D-glucose, and second, the specific reduction of the aldehyde group of the glucose residue.
While the first step can be accomplished chemically or enzymatically, the second step can be performed using a biocatalyst. The reduction of an aldose to an alditol is a common transformation in biochemistry. youtube.com This can be achieved using isolated enzymes, such as aldose reductases, or through whole-cell biotransformations with microorganisms that possess the necessary enzymatic machinery. This biocatalytic reduction offers a green alternative to chemical reducing agents like sodium borohydride, operating under mild conditions (neutral pH and ambient temperature) and avoiding the use of harsh chemicals. pearson.com
Derivatization of this compound for Research Purposes
The derivatization of this compound is a key strategy employed by researchers to investigate its biological roles and mechanisms of action. By systematically modifying its chemical structure, scientists can probe the interactions of this compound with enzymes and receptors, leading to a deeper understanding of its function. These modifications can range from the introduction of simple functional groups to the attachment of larger molecular entities, each providing unique insights into the structure-function relationship.
Synthesis of Modified Analogues for Structure-Function Relationship Studies
The synthesis of modified analogues of this compound is a critical aspect of elucidating its biological significance. Both chemical and enzymatic approaches are utilized to create a diverse range of derivatives, which are then assessed for their activity in various biological assays.
Chemical Synthesis Strategies:
Chemical synthesis provides a versatile platform for introducing a wide array of modifications to the parent compound. A common strategy involves the use of protecting groups to selectively mask certain hydroxyl groups, allowing for chemical transformations at specific positions on either the galactose or glucitol moiety. For instance, the synthesis of the related compound, 3-β-D-glucopyranosyl-D-glucitol, has been achieved through the glycosidation of appropriately protected glucitol derivatives. nih.gov This approach often utilizes glycosyl donors such as tetra-O-acetyl-glucosyl bromide in the presence of promoters like mercury(II) cyanide. nih.gov Similar strategies could be adapted for the synthesis of this compound analogues. The use of protecting groups like benzylidene and isopropylidene allows for regioselective reactions, enabling the introduction of modifications at desired positions. nih.gov
Enzymatic Synthesis Strategies:
Enzymatic synthesis offers a powerful and highly selective alternative to chemical methods. β-Galactosidases, for example, can be employed to catalyze the transfer of a galactose unit to a modified glucitol acceptor, or to transfer a modified galactose to D-glucitol. This approach is particularly useful for achieving specific anomeric configurations due to the inherent stereoselectivity of enzymes. The synthesis of galactosyl derivatives of other polyols, such as mannitol (B672) and xylitol, using β-galactosidase from various microbial sources has been well-documented and demonstrates the feasibility of this method for generating novel derivatives.
The table below outlines potential modifications and the rationale for their synthesis in the context of structure-function relationship studies.
| Modification Site | Type of Modification | Rationale for Synthesis | Potential Analytical Approach |
| Glucitol Moiety | Deoxygenation | To investigate the importance of specific hydroxyl groups for binding or activity. | Comparison of biological activity with the parent compound. |
| Glucitol Moiety | Introduction of amino or azido (B1232118) groups | To serve as handles for further functionalization or to probe interactions with active site residues. | NMR spectroscopy, X-ray crystallography of enzyme-inhibitor complexes. |
| Galactose Moiety | Epimerization (e.g., to glucose) | To assess the role of stereochemistry in molecular recognition. | Enzyme inhibition assays, binding affinity studies. |
| Galactose Moiety | Introduction of bulky substituents | To explore the spatial constraints of the binding pocket. | Molecular modeling and docking studies in conjunction with biological assays. |
Detailed research findings on the biological activities of these synthesized analogues are crucial for building a comprehensive structure-activity relationship (SAR) profile. For example, studies on aminocyclopentitol analogues of β-D-galactose have shown that modifications to the aglycone mimic can significantly impact their inhibitory activity against various glycosidases. nih.gov By systematically altering the structure of this compound and evaluating the corresponding changes in biological function, researchers can map the key molecular determinants responsible for its activity.
Structural Elucidation and Analytical Characterization of 3 O Beta Galactopyranosyl D Glucitol
Advanced Spectroscopic Techniques for Glycosidic Linkage and Configuration
The definitive structure of 3-O-(beta-Galactopyranosyl)D-glucitol, including the nature of the linkage between the galactopyranosyl and D-glucitol units and the stereochemical configuration of the glycosidic bond, is determined using a combination of high-resolution NMR spectroscopy and mass spectrometry. These methods provide unambiguous evidence for the β-configuration of the anomeric carbon of galactose and its attachment to the C-3 hydroxyl group of the D-glucitol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of oligosaccharides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise determination of proton and carbon chemical shifts, through-bond scalar couplings, and through-space nuclear Overhauser effects (NOEs), which collectively define the molecule's covalent structure and three-dimensional shape.
The ¹H NMR spectrum of this compound provides initial insights into its structure. The anomeric proton (H-1') of the β-galactopyranosyl residue is a key diagnostic signal, typically appearing as a doublet with a large coupling constant (³J(H-1', H-2') ≈ 8 Hz), which is characteristic of a trans-diaxial relationship between H-1' and H-2' and thus confirms the β-configuration of the glycosidic linkage. The remaining sugar ring protons and the protons of the glucitol backbone resonate in a crowded region, often requiring 2D NMR techniques for full assignment.
The ¹³C NMR spectrum offers a wider chemical shift dispersion, allowing for the resolution of all 12 carbon signals. The chemical shift of the anomeric carbon (C-1') of the galactose unit is highly sensitive to the glycosidic linkage configuration, with a value of approximately 104 ppm being indicative of a β-linkage. Furthermore, the downfield shift of the C-3 signal of the glucitol unit, compared to its chemical shift in free D-glucitol, confirms this position as the site of glycosylation.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is based on typical chemical shifts for similar compounds and is for illustrative purposes as specific experimental data for this compound is not publicly available.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| D-Glucitol Unit | ||
| H-1a, H-1b | 3.60-3.70 | 63.5 |
| H-2 | 3.80-3.90 | 72.0 |
| H-3 | 3.95-4.05 | 80.0 |
| H-4 | 3.75-3.85 | 70.5 |
| H-5 | 3.85-3.95 | 73.0 |
| H-6a, H-6b | 3.65-3.75 | 64.0 |
| β-Galactopyranosyl Unit | ||
| H-1' | 4.45 (d, J ≈ 8.0 Hz) | 104.0 |
| H-2' | 3.50-3.60 | 71.8 |
| H-3' | 3.60-3.70 | 73.5 |
| H-4' | 3.90-4.00 | 69.5 |
| H-5' | 3.70-3.80 | 75.8 |
To overcome the signal overlap in 1D spectra, a suite of 2D NMR experiments is employed to establish connectivities.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) spin systems. A COSY spectrum reveals correlations between protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton network within each monosaccharide unit. A TOCSY experiment extends these correlations to the entire spin system, enabling the identification of all protons belonging to a single sugar or glucitol residue from a single, well-resolved resonance.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with its directly attached carbon atom. This powerful experiment allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the glycosidic linkage. It reveals correlations between protons and carbons that are separated by two or three bonds. A key correlation would be observed between the anomeric proton of the galactose unit (H-1') and the C-3 carbon of the glucitol unit, providing definitive evidence for the 3-O-glycosidic linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight of this compound and the sequence of its constituent units through fragmentation analysis.
ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of the intact molecule. For this compound (C₁₂H₂₄O₁₁), the expected monoisotopic mass is 344.1318 Da. In positive ion mode, ESI-MS would typically show a prominent ion corresponding to the sodiated adduct [M+Na]⁺ at m/z 367.1217. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, primarily at the glycosidic bond, yielding fragment ions that confirm the presence of a hexose (B10828440) (galactose) and a hexitol (B1215160) (glucitol) unit.
MALDI-TOF-MS is another soft ionization technique well-suited for the analysis of carbohydrates. Similar to ESI-MS, it would be used to confirm the molecular weight of the compound, typically observing the [M+Na]⁺ or [M+K]⁺ adducts. MALDI-TOF-MS is particularly useful for the analysis of complex mixtures and can provide rapid confirmation of the presence of the target compound.
Table 2: Expected Mass Spectrometric Data for this compound This table presents the theoretically expected mass-to-charge ratios for common adducts and fragment ions.
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₂₅O₁₁⁺ | 345.1391 |
| [M+Na]⁺ | C₁₂H₂₄O₁₁Na⁺ | 367.1211 |
| [M+K]⁺ | C₁₂H₂₄O₁₁K⁺ | 383.0950 |
| Fragment (Galactose + Na)⁺ | C₆H₁₂O₆Na⁺ | 203.0526 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 3-O-(β-Galactopyranosyl)D-glucitol, these techniques confirm the presence of key structural features characteristic of a glycoside of a sugar alcohol.
The FTIR spectrum of a carbohydrate is typically dominated by absorptions from hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds. researchgate.net In the case of 3-O-(β-Galactopyranosyl)D-glucitol, a prominent broad absorption band is expected in the region of 3500-3200 cm⁻¹, which corresponds to the O-H stretching vibrations of the multiple hydroxyl groups, indicating strong intermolecular and intramolecular hydrogen bonding. mdpi.com Weaker C-H stretching vibrations from the pyranose ring and the glucitol backbone are anticipated to appear around 2900 cm⁻¹. researchgate.net
The region between 1500 cm⁻¹ and 900 cm⁻¹ is known as the "fingerprint region" and contains a complex series of bands that are highly specific to the molecule's structure. This region includes absorptions from C-O-H bending, C-C and C-O stretching vibrations, and the glycosidic C-O-C bond stretch. Bands around 890 cm⁻¹ can be indicative of the β-anomeric configuration of the glycosidic linkage. researchgate.net
Raman spectroscopy offers complementary information. While O-H stretching bands are weak in Raman spectra, the C-H and C-C skeletal vibrations are typically strong, providing further detail on the carbon backbone of the molecule.
| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretching | Hydroxyl Groups |
| 2950 - 2850 | C-H Stretching | CH and CH₂ Groups |
| ~1460 | C-H Bending | CH₂ Groups |
| 1200 - 1000 | C-O Stretching | C-OH and C-O-C (Glycosidic Linkage) |
| ~890 | Anomeric C-H Bending | β-Glycosidic Linkage |
Chromatographic Separation Methods for Purity and Compositional Analysis
Chromatographic techniques are essential for assessing the purity of 3-O-(β-Galactopyranosyl)D-glucitol and for analyzing its composition following chemical degradation.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of non-volatile carbohydrates. Due to the lack of a strong UV-absorbing chromophore in 3-O-(β-Galactopyranosyl)D-glucitol, detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
Separation is often performed using an aminopropyl-bonded silica (B1680970) column with an isocratic mobile phase of acetonitrile (B52724) and water. In this system, retention is based on normal-phase partitioning. Alternatively, ion-exchange chromatography, particularly with a calcium or lead-form cation exchange column, can be used with water as the mobile phase to separate carbohydrates based on the interaction of their hydroxyl groups with the stationary phase. Quantitative analysis involves comparing the peak area of the analyte to that of a known standard.
| Compound | Retention Time (min) | Peak Area | Purity (%) |
|---|---|---|---|
| 3-O-(β-Galactopyranosyl)D-glucitol | 8.45 | 1,250,000 | 99.5 |
| Impurity 1 | 6.20 | 4,500 | 0.3 |
| Impurity 2 | 9.10 | 1,750 | 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the glycosidic linkage position. Since carbohydrates are not volatile, they must first be derivatized. nih.gov A standard method involves permethylation, hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). mdpi.com
In this process, all free hydroxyl groups are first methylated. The glycosidic bond is then cleaved by acid hydrolysis. The resulting monosaccharides are reduced to their corresponding alditols, and the newly formed hydroxyl groups (at the original linkage positions) are acetylated. These volatile PMAA derivatives are then separated by GC and identified by MS based on their characteristic retention times and fragmentation patterns.
For 3-O-(β-Galactopyranosyl)D-glucitol, this analysis would yield two derivatives:
From the terminal galactopyranosyl unit: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol.
From the D-glucitol unit: 1,2,3,4,5,6-hexa-O-methyl-D-glucitol where the hydroxyl at position 3 was originally linked. After hydrolysis, reduction, and acetylation, this would yield 1,2,4,5,6-penta-O-methyl-3-O-acetyl-D-glucitol. The position of the acetyl group on the glucitol derivative confirms the C-3 linkage.
| Original Moiety | PMAA Derivative | Expected Mass Fragments (m/z) |
|---|---|---|
| Terminal β-Galactopyranosyl | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | 45, 87, 101, 117, 129, 161, 205 |
| 3-linked D-glucitol | 1,2,4,5,6-penta-O-methyl-3-O-acetyl-D-glucitol | 45, 87, 117, 129, 189 |
Chemolytic Methods for Structural Confirmation
Chemolytic methods involve the chemical breakdown of the molecule to yield smaller, identifiable fragments that provide definitive evidence of the original structure, such as the position of the glycosidic bond.
Methylation analysis is a cornerstone of carbohydrate structural determination. mdpi.com The procedure, as outlined in the GC-MS section, involves permethylating all free hydroxyl groups using a reagent like methyl iodide in the presence of a strong base. This step converts the -OH groups to -OCH₃ ethers. Subsequent acid hydrolysis cleaves the β-(1→3) glycosidic linkage. nih.gov
The key to the analysis is identifying which hydroxyl groups on the resulting monosaccharide and alditol units are not methylated. These unmethylated positions correspond to the points of linkage in the original molecule. For 3-O-(β-Galactopyranosyl)D-glucitol, the results would show:
A galactose derivative with a free hydroxyl group at C-1 (the anomeric carbon) and C-5 (involved in the pyranose ring), indicating it was a terminal, non-reducing sugar unit.
A glucitol derivative with a free hydroxyl group at C-3, confirming this was the site of glycosidic linkage.
This method unequivocally establishes the 1→3 linkage between the two moieties.
Periodate (B1199274) oxidation is a classic chemolytic method used to identify and quantify vicinal diols (hydroxyl groups on adjacent carbon atoms). A reagent such as sodium metaperiodate (NaIO₄) selectively cleaves the carbon-carbon bond between vicinal diols, consuming one mole of periodate per bond cleaved.
Terminal pyranose rings: A terminal galactopyranose ring contains vicinal diols at C-2/C-3 and C-3/C-4. Cleavage of these bonds would consume two moles of periodate and release one mole of formic acid (from C-3).
Acyclic alditols: The D-glucitol backbone contains multiple vicinal diols. However, the glycosidic linkage at the C-3 position protects the C-2/C-3 and C-3/C-4 diol systems from oxidation at that point. The intact vicinal diols at C-1/C-2, C-4/C-5, and C-5/C-6 would be susceptible to cleavage.
By quantifying the consumption of periodate and the production of formic acid and formaldehyde (B43269) (from primary alcohol groups adjacent to a secondary alcohol), the positions of linkages can be inferred. The specific pattern of periodate consumption for 3-O-(β-Galactopyranosyl)D-glucitol would be consistent with a linkage at the C-3 position of the glucitol moiety, which interrupts the expected cleavage pattern of an unsubstituted glucitol molecule.
Selective Hydrolysis and Reductive Cleavage Approaches
Selective hydrolysis and reductive cleavage are pivotal techniques in the structural elucidation of oligosaccharides like 3-O-(β-Galactopyranosyl)D-glucitol. These methods selectively break down the molecule into smaller, identifiable fragments, providing valuable information about its constituent monosaccharides, their linkage, and sequence. Key approaches include enzymatic hydrolysis, acid hydrolysis, and Smith degradation.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly specific method for cleaving glycosidic bonds. For 3-O-(β-Galactopyranosyl)D-glucitol, β-galactosidases are the enzymes of choice. These enzymes specifically catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions, such as a specific pH and temperature, which preserves the integrity of the resulting monosaccharides.
The enzymatic action of β-galactosidase on 3-O-(β-Galactopyranosyl)D-glucitol results in the cleavage of the β-(1→3) glycosidic linkage, yielding D-galactose and D-glucitol. wikipedia.orgaatbio.com This highly specific reaction confirms the presence of a terminal β-linked galactose residue. The identification of D-glucitol as the other product confirms the aglycone portion of the parent molecule.
Acid Hydrolysis
Acid hydrolysis is a common method for cleaving glycosidic linkages. However, achieving selectivity can be challenging as the conditions required to break the glycosidic bond can also lead to the degradation of the resulting monosaccharides. rsc.org The rate of hydrolysis is dependent on factors such as acid concentration, temperature, and the nature of the glycosidic linkage.
In the case of 3-O-(β-Galactopyranosyl)D-glucitol, carefully controlled mild acid hydrolysis can be employed to preferentially cleave the β-(1→3) glycosidic bond. This would release the constituent monosaccharides, D-galactose and D-glucitol, which can then be identified by chromatographic techniques. More vigorous acid hydrolysis conditions would also yield the same monosaccharides, but with a higher risk of subsequent degradation products.
Smith Degradation
Smith degradation is a multi-step chemical degradation method used to determine the linkage position in carbohydrates. nih.gov The process involves three main stages: periodate oxidation, reduction, and mild acid hydrolysis.
Periodate Oxidation: The first step involves the oxidation of the carbohydrate with sodium periodate (NaIO₄). Periodate selectively cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbon atoms), converting them into aldehyde groups. aalto.fistackexchange.com In 3-O-(β-Galactopyranosyl)D-glucitol, the terminal D-galactose residue has vicinal diols at C2-C3 and C3-C4, which are susceptible to oxidation. The D-glucitol moiety also contains multiple vicinal diols.
Reduction: The resulting polyaldehyde is then reduced, typically with sodium borohydride (B1222165) (NaBH₄). This step converts the newly formed aldehyde groups into primary alcohols.
Mild Acid Hydrolysis: The final step is a mild acid hydrolysis, which selectively cleaves the acyclic acetal (B89532) linkages formed from the oxidized and reduced sugar residues, while leaving the original glycosidic linkages intact in unoxidized portions of a polysaccharide. However, in a simple disaccharide alditol like 3-O-(β-Galactopyranosyl)D-glucitol, this step would lead to the cleavage of the modified galactose residue.
The specific products obtained from the Smith degradation of 3-O-(β-Galactopyranosyl)D-glucitol would provide detailed structural information. The D-glucitol moiety, being linked at the C3 position, would be cleaved, and the resulting fragments, along with those from the cleaved galactose unit, would be analyzed to confirm the linkage site.
The table below summarizes the expected products from the selective hydrolysis and reductive cleavage of 3-O-(β-Galactopyranosyl)D-glucitol.
| Method | Reagents/Enzyme | Bond Cleaved | Expected Products |
| Enzymatic Hydrolysis | β-Galactosidase | β-(1→3) glycosidic linkage | D-Galactose, D-Glucitol |
| Mild Acid Hydrolysis | Dilute Acid (e.g., HCl, TFA) | β-(1→3) glycosidic linkage | D-Galactose, D-Glucitol |
| Smith Degradation | 1. NaIO₄2. NaBH₄3. Mild Acid | C-C bonds in galactose and glucitol moieties, followed by cleavage of the modified residue | Fragments derived from the cleaved galactose and glucitol units (e.g., glycerol, glyceraldehyde, ethylene (B1197577) glycol) |
Enzymatic Transformations and Metabolic Intersections of 3 O Beta Galactopyranosyl D Glucitol
Identification of Glycosyltransferases and Glycosidases Acting on 3-O-(beta-Galactopyranosyl)D-glucitol
The synthesis and degradation of this compound are governed by the action of two primary classes of enzymes: glycosyltransferases, which catalyze its formation, and glycosidases, which are responsible for its hydrolysis.
Beta-galactosidases (EC 3.2.1.23) are enzymes that primarily catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. However, under conditions of high substrate concentration, these enzymes can also exhibit significant transgalactosylation activity, leading to the synthesis of various oligosaccharides, including galactosyl derivatives of polyols.
The substrate specificity of β-galactosidases can be influenced by the source of the enzyme. For instance, β-galactosidase from Bacillus circulans has been shown to synthesize a 3-O-β-D-galactopyranosyl derivative of cyclo-[-->6)-alpha-D-Glcp-(1-->3)-alpha-D-Glcp-(1-->6)-alpha-D-Glcp-(1-->3)-alpha-D-Glcp-(1-->] (CTS) through transgalactosylation from lactose (B1674315). nih.gov This suggests that β-galactosidases from certain microbial sources possess the capability to form 3-O-glycosidic linkages with sugar-like molecules.
While direct studies on the hydrolysis of this compound are not extensively documented, the general action of β-galactosidases on β-galactosides implies that these enzymes would be capable of cleaving the β-1,3 glycosidic bond to yield D-glucitol and galactose. The efficiency of this hydrolysis would likely depend on the specific enzyme and its affinity for alditol-linked galactose.
Glycosyltransferases (GTs) are a diverse group of enzymes that catalyze the transfer of a monosaccharide from a nucleotide-activated sugar donor to an acceptor molecule, which can include another carbohydrate, a lipid, or a protein. nih.gov The synthesis of a 3-O-glycosidic linkage specifically involves a 3-O-glycosyltransferase.
While specific glycosyltransferases that utilize D-glucitol as an acceptor to synthesize this compound have not been explicitly characterized in the literature, the vast diversity of GTs suggests their potential involvement. nih.gov The regioselectivity of these enzymes is a key determinant of the resulting glycosidic bond. For example, in the synthesis of kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside, a cyclodextrin (B1172386) glucanotransferase was used to transfer a glucose residue to a specific hydroxyl group. nih.gov This highlights the potential for identifying or engineering glycosyltransferases with the desired regioselectivity for 3-O-glycosylation of D-glucitol.
Role as a Substrate or Product in Defined In Vitro Enzymatic Reactions
In vitro enzymatic systems provide a controlled environment to study the synthesis and modification of compounds like this compound. The primary in vitro reaction where this compound or its analogs are relevant is in the transgalactosylation reactions catalyzed by β-galactosidases.
In these reactions, lactose serves as the galactosyl donor. The β-galactosidase cleaves lactose and transfers the galactose moiety to an acceptor molecule. When a polyol like D-glucitol is present as an acceptor, a galactosyl-polyol can be formed. Studies have demonstrated the successful synthesis of galactosyl derivatives of various polyols, such as erythritol, xylitol, and sorbitol (D-glucitol), using this enzymatic approach. researchgate.net For example, gal-sorbitol has been produced through enzymatic transglycosylation from lactose. researchgate.net
The efficiency of these in vitro syntheses is dependent on several factors, including the enzyme source, the ratio of donor to acceptor, temperature, and pH.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Reference |
| β-Galactosidase | Lactose | D-Glucitol (Sorbitol) | Galactosyl-sorbitol | researchgate.net |
| β-Galactosidase | Lactose | Xylitol | Galactosyl-xylitol | researchgate.net |
| β-Galactosidase | Lactose | Erythritol | Galactosyl-erythritol | researchgate.net |
Potential Metabolic Pathways in Microorganisms or Cell Systems
The metabolic fate of this compound in biological systems is likely tied to the pathways for galactose and glucitol catabolism.
Several studies have indicated that lactic acid bacteria can utilize galactosyl derivatives of polyols. Strains of Lactobacillus, such as Lactobacillus acidophilus, Lactobacillus casei, and Lactobacillus paracasei, have been shown to effectively metabolize galactosyl derivatives of erythritol, xylitol, and sorbitol. researchgate.net The growth of these bacteria in the presence of galactosyl-polyols was comparable to their growth on glucose, suggesting that they possess the enzymatic machinery to hydrolyze the glycosidic bond and subsequently metabolize the resulting monosaccharide and polyol. researchgate.net
This microbial utilization suggests that this compound could serve as a carbon source for certain gut microbes, potentially influencing the composition and activity of the gut microbiota. The bioconversion process would likely involve an initial hydrolysis step, catalyzed by a microbial β-galactosidase, to release galactose and D-glucitol.
In the absence of a defined metabolic pathway for this compound, analogous pathways for its constituent components, galactose and glucitol, can provide insights.
Galactose Metabolism: Once liberated, galactose is typically metabolized through the Leloir pathway. nih.gov This pathway involves the phosphorylation of galactose to galactose-1-phosphate, followed by its conversion to UDP-galactose and subsequent epimerization to UDP-glucose, which can then enter mainstream glycolysis. nih.gov Many bacteria, including Bacillus subtilis, utilize this pathway for galactose catabolism. nih.govnih.gov
Glucitol (Sorbitol) Metabolism: D-glucitol is a sugar alcohol that can be metabolized by various microorganisms. A common pathway involves the oxidation of D-glucitol to D-fructose by a sorbitol dehydrogenase. D-fructose can then be phosphorylated to fructose-6-phosphate (B1210287) and enter the glycolytic pathway. Some bacteria possess specific phosphotransferase systems (PTS) for the uptake and phosphorylation of glucitol.
Applications in Academic Research and Glycoscience Tools
Utilization as a Standard or Reference Compound in Glycochemical and Analytical Research
In analytical and glycochemical research, the availability of pure, well-characterized compounds is essential for the accurate identification and quantification of carbohydrates from biological samples. 3-O-(β-Galactopyranosyl)D-glucitol serves as a reference standard in various analytical techniques. For instance, it can be used to calibrate chromatographic systems like High-Performance Liquid Chromatography (HPLC), allowing researchers to determine the retention times for specific glycosyl alditols. mdpi.com This is particularly important in studies involving the structural analysis of complex carbohydrates, such as O-linked glycans released from glycoproteins, where alditols are commonly generated through reductive β-elimination.
The compound is also noted as an impurity of Lactitol, a sugar alcohol used in foods and pharmaceuticals. coompo.com As such, its availability as a reference material is crucial for quality control purposes in industrial settings to detect and quantify its presence in final products.
Table 1: Applications of 3-O-(β-Galactopyranosyl)D-glucitol as an Analytical Standard
| Analytical Technique | Application | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Glycan Analysis | Serves as a retention time marker for identifying specific disaccharide alditols in complex mixtures. |
| Mass Spectrometry (MS) | Structural Confirmation | Provides a reference mass spectrum for the unambiguous identification of the compound in biological or synthetic samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Acts as a standard for comparing chemical shifts and coupling constants to confirm the structure of isolated or synthesized glycans. mdpi.com |
Development as a Biochemical Probe for Enzyme Activity and Specificity Studies
3-O-(β-Galactopyranosyl)D-glucitol is an effective tool for investigating the activity and substrate specificity of various carbohydrate-active enzymes, particularly β-galactosidases. rsc.orgnih.gov These enzymes catalyze the hydrolysis of terminal β-linked galactose residues from glycoconjugates. By using 3-O-(β-Galactopyranosyl)D-glucitol as a potential substrate, researchers can determine if an enzyme is capable of cleaving the β(1→3) linkage to a glucitol residue.
The specificity of β-galactosidases can be very high for the galactose portion of a substrate, but the enzyme is often more permissive for the aglycone (the non-sugar part). nih.gov Using a panel of substrates, including this glycosyl alditol, allows for a detailed characterization of an enzyme's active site and its tolerance for modifications in the aglycone moiety. This is critical for understanding the biological role of these enzymes and for their application in biocatalysis. nih.gov For example, studies on the transgalactosylation activity of β-galactosidases from sources like Aspergillus oryzae and Bacillus circulans have used various acceptors to characterize the products formed, demonstrating the enzymes' ability to transfer galactose to different positions on acceptor molecules. nih.gov
Table 2: Use of 3-O-(β-Galactopyranosyl)D-glucitol in Enzyme Assays
| Enzyme Class | Specific Enzyme Example | Role of Compound | Research Finding |
|---|---|---|---|
| Glycoside Hydrolases | β-Galactosidase (from E. coli) | Substrate Analog | Probing the specificity of the enzyme for the aglycone portion of the substrate. nih.gov |
Incorporation into Complex Glycoconjugates for Biological Investigations
The synthesis of complex carbohydrates is a cornerstone of modern glycoscience, enabling the study of their diverse biological functions. 3-O-(β-Galactopyranosyl)D-glucitol can serve as a core structural motif or a building block in the chemical or enzymatic synthesis of more elaborate glycoconjugates designed for specific biological investigations. beilstein-journals.org
Glycans on the cell surface mediate a vast array of biological processes, including cell adhesion, immune responses, and pathogen recognition, by interacting with specific carbohydrate-binding proteins (lectins). nih.govejh.it Synthetic glycans that mimic these natural structures are invaluable tools for dissecting these interactions. By incorporating the 3-O-(β-Galactopyranosyl)D-glucitol moiety into larger oligosaccharides, researchers can create probes to study lectins and other receptors that recognize specific glycan epitopes. The alditol backbone provides stability, as the reduced glucitol end is no longer susceptible to enzymatic cleavage by certain glycosidases, making it suitable for prolonged binding studies. umich.edu
Once synthesized, glycoconjugates containing the 3-O-(β-Galactopyranosyl)D-glucitol core can be used in a variety of in vitro settings. They can be immobilized on surfaces to create glycan arrays, which are powerful tools for high-throughput screening of protein-carbohydrate interactions. ejh.it In cell culture experiments, these synthetic glycans can be used to probe cellular responses, such as cell adhesion, signaling, or proliferation, that are mediated by carbohydrate receptors. For example, they can be used as competitive inhibitors in cell-based assays to block the interaction between a cell-surface lectin and its natural glycan ligand, thereby elucidating the functional role of that interaction.
Research into Glycosyl Alditol-Protein/Lipid Interactions
Biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and NMR spectroscopy are used to quantitatively measure these interactions. nih.gov Research in this area helps to define the structural basis for carbohydrate recognition. For example, studies with lectins have shown that while the terminal sugar (galactose in this case) is often the primary determinant of binding, the aglycone portion (the glucitol) can also contribute to the binding affinity and specificity. umich.edu Understanding these interactions at a molecular level is crucial for the design of glycomimetic drugs that can modulate pathological processes involving glycan-protein recognition. nih.gov
Table 3: Biophysical Studies of Glycosyl Alditol-Protein Interactions
| Protein Type | Interaction Studied | Technique | Potential Finding |
|---|---|---|---|
| Lectins | Carbohydrate Specificity | Glycan Array, SPR | Determination of binding affinity (Kd) and specificity for the galactosyl-glucitol structure. ejh.itnih.gov |
| Antibodies | Epitope Mapping | ELISA, ITC | Identification of the minimal carbohydrate structure recognized by an antibody. |
Future Directions and Emerging Research Avenues for 3 O Beta Galactopyranosyl D Glucitol Research
Computational Chemistry and Molecular Modeling for Conformation and Interaction Predictions
Computational methods are becoming indispensable tools in glycoscience for exploring the conformational space and interaction dynamics of complex carbohydrates like 3-O-(beta-Galactopyranosyl)D-glucitol. agriculturejournals.czsigmaaldrich.com These approaches provide insights at an atomic level that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations offer a powerful avenue for investigating the three-dimensional structure and dynamic behavior of this compound in solution. agriculturejournals.cz In an aqueous environment, the flexibility of the glycosidic linkage allows the molecule to adopt multiple conformations that coexist in equilibrium. sigmaaldrich.com MD simulations can map these conformational landscapes and predict the most energetically favorable orientations of the galactopyranosyl and glucitol units. agriculturejournals.czpan.olsztyn.pl
Docking Studies for Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pan.olsztyn.pl For this compound, docking studies are crucial for understanding its interactions with enzymes, such as glycoside hydrolases or glycosyltransferases. These studies can identify potential binding sites on an enzyme and predict the binding affinity of the disaccharide alditol. pan.olsztyn.plnih.gov
By modeling the interaction between this compound and an enzyme's active site, researchers can gain insights into the specific amino acid residues involved in binding and catalysis. nih.govdntb.gov.uaresearchgate.net This information is invaluable for understanding the mechanisms of enzymes that may metabolize or synthesize this compound. Furthermore, docking can serve as a preliminary screening tool in the development of inhibitors or in designing enzymes with modified specificities. nih.govresearchgate.net
Development of Novel and Efficient Synthetic Routes for Specific Isomers
The precise chemical synthesis of carbohydrates is a challenging field due to the need for stereoselective control and the use of protecting groups. Future research will focus on developing more efficient and novel synthetic pathways to produce specific isomers of this compound and its derivatives.
One established approach involves the glycosidation of a suitably protected D-glucitol derivative with a protected galactose donor. nih.gov For instance, the glycosidation of 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-d-glucitol with tetra-O-acetyl-glucosyl bromide can yield the desired β-glycoside, which can then be deprotected to form 3-O-(β-D-glucopyranosyl)-D-glucitol. nih.gov The choice of solvent and promoter can significantly influence the ratio of α and β anomers formed during the reaction. nih.gov Future work will likely explore new catalysts and reaction conditions to improve the yield and stereoselectivity of the β-isomer, minimizing the formation of unwanted byproducts like orthoesters. nih.gov The development of enzymatic or chemo-enzymatic strategies, which offer high specificity, also represents a promising avenue for synthesizing this and other complex glycosides.
| Starting Materials | Key Reagents/Promoters | Products | Key Findings |
| 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-d-glucitol | tetra-O-acetyl-glucosyl bromide, Hg(CN)2 | 3-O-α and 3-O-β-glycopyranoside | The ratio of α to β anomers is influenced by the solvent system. nih.gov |
| 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-d-glucitol | tetra-O-acetyl-β-thiophenylglucoside | 3-O-β-anomer and orthoester | Predominantly forms the β-anomer along with an orthoester byproduct. nih.gov |
Exploration of Biosynthetic Pathways and Enzymes in Uncharacterized Biological Systems
The natural biosynthesis of this compound is not well-characterized. A key area of future research will be the discovery and characterization of enzymes and metabolic pathways responsible for its formation in various organisms. This exploration could unveil novel enzymes with potential applications in biocatalysis.
The biosynthesis likely involves two main steps: the transfer of a galactose unit to a glucitol acceptor, followed by a reduction.
Glycosyltransferases : These enzymes are responsible for forming glycosidic bonds by transferring a monosaccharide from an activated donor (like UDP-Galactose) to an acceptor molecule (like D-glucitol). sigmaaldrich.comnih.gov Research will focus on identifying glycosyltransferases from microbial or plant sources that exhibit specificity for polyol acceptors. pan.olsztyn.pldntb.gov.ua Engineering these enzymes could further enhance their efficiency and specificity. dntb.gov.ua
Reductases/Oxidases : Alternatively, the compound could be formed from the corresponding disaccharide, lactose (B1674315), via reduction of the glucose residue. Enzymes such as alditol oxidases or ketose reductases, which act on sugar alcohols, are of significant interest. nih.govyeastgenome.org The biosynthesis of other sugar alcohols like volemitol (B1209155) involves such enzymes. nih.gov The initial step could also be a transgalactosylation reaction, where a β-galactosidase transfers a galactose moiety from a donor like lactose to a glucitol acceptor. pan.olsztyn.plslideshare.net
Investigating uncharacterized microorganisms from diverse environments could lead to the discovery of novel enzymatic pathways for the synthesis of this and other disaccharide alditols.
Advanced Glycomics and Metabolomics Approaches for Detection and Quantification
The detection and quantification of specific carbohydrate isomers like this compound in complex biological mixtures remains a significant analytical challenge due to the presence of numerous structurally similar molecules. nih.govyeastgenome.orgnih.gov Future research will increasingly rely on advanced analytical platforms within the fields of glycomics and metabolomics.
High-Performance Liquid Chromatography (HPLC) has become a preferred method for sugar analysis due to its separation power and accuracy. nih.govnih.gov Coupling HPLC with advanced detection methods significantly enhances selectivity and sensitivity.
Mass Spectrometry (MS) : HPLC coupled with mass spectrometry (LC-MS) offers high selectivity and the ability to obtain mass spectral information, which aids in confident identification. yeastgenome.orgnih.gov This combination allows for lower detection limits compared to traditional methods like Refractive Index (RI) detection. yeastgenome.org
Pulsed Amperometric Detection (PAD) : High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another powerful technique for the separation and determination of alditols and disaccharides without the need for derivatization.
These advanced techniques are essential for accurately profiling the presence and quantity of this compound in various samples, from food products to biological fluids. nih.gov Integrating data from these platforms can provide a comprehensive understanding of the metabolic pathways in which this compound is involved.
| Analytical Technique | Principle | Advantages for Alditol Analysis |
| HPLC with Mass Detection (LC-MS) | Separates compounds based on chromatography, detects based on mass-to-charge ratio. | High sensitivity and selectivity; provides mass information for structural confirmation. yeastgenome.orgnih.gov |
| High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separates carbohydrates as anions at high pH, detects via electrochemical oxidation. | Allows for direct analysis of underivatized alditols and sugars with high sensitivity. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 3-O-(β-Galactopyranosyl)D-glucitol, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves enzymatic glycosylation using β-galactosidases (e.g., from Bacillus circulans) to catalyze the transfer of galactosyl residues to D-glucitol. Immobilized enzymes improve reaction efficiency and reusability . Purification often employs column chromatography (e.g., silica gel or size-exclusion) followed by HPLC for high-purity isolation. Yield optimization requires controlling pH (6.5–7.5), temperature (40–50°C), and substrate molar ratios (1:1.5 galactose donor to D-glucitol) .
Q. How is the purity of 3-O-(β-Galactopyranosyl)D-glucitol validated, and what analytical techniques are critical for quality assessment?
- Methodology : Purity is assessed via GC (gas chromatography) for volatile derivatives and NMR (¹H/¹³C) for structural confirmation. Discrepancies in purity values (e.g., >99% by GC vs. >95% by NMR in ) arise from method sensitivity: GC detects volatile impurities, while NMR identifies non-volatile contaminants. Complementary techniques like HPLC-ELSD (evaporative light scattering detection) are recommended for non-UV-active compounds .
Q. What are the key physical and chemical properties of 3-O-(β-Galactopyranosyl)D-glucitol relevant to experimental design?
- Methodology : The compound is a hygroscopic solid with solubility in water (>50 mg/mL) and polar solvents (e.g., DMSO). Its stereochemistry (9 defined stereocenters, as inferred from analogs in ) necessitates chiral analytical methods. Thermal stability should be verified via TGA-DSC (thermogravimetric analysis-differential scanning calorimetry) to prevent degradation during storage .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in 3-O-(β-Galactopyranosyl)D-glucitol, particularly regarding glycosidic linkage confirmation?
- Methodology : 2D-NMR techniques (e.g., HSQC , HMBC ) are critical. The β-(1→3) linkage is confirmed by cross-peaks between the anomeric proton of galactose (δ ~4.5 ppm) and the C3 hydroxyl of D-glucitol. Compare with reference data for α/β anomers (e.g., α-linkages show δ ~5.1 ppm for anomeric protons) . For complex mixtures, ROESY can differentiate spatial proximity of substituents .
Q. What metabolic pathways interact with 3-O-(β-Galactopyranosyl)D-glucitol, and how can in vitro models simulate its biological fate?
- Methodology : The compound is metabolized via enzymatic hydrolysis by intestinal β-galactosidases , producing D-glucitol and galactose. In vitro studies use Caco-2 cell monolayers or fecal lysates to mimic human digestion. Quantify metabolites via LC-MS/MS with isotope-labeled internal standards. Note that D-glucitol enters hepatic fructose metabolism, requiring hepatocyte models for full pathway analysis .
Q. How do structural analogs of 3-O-(β-Galactopyranosyl)D-glucitol (e.g., 4-O-β-D-galactopyranosyl-D-glucitol) differ in biological activity, and what computational tools predict these variations?
- Methodology : Compare binding affinities to lectins or transporters (e.g., GLUT family) using surface plasmon resonance (SPR) or molecular docking (e.g., AutoDock Vina). For example, 4-O-substituted analogs may exhibit altered specificity due to steric hindrance at the C3 position. QSAR models (quantitative structure-activity relationship) can predict activity shifts based on substituent position/logP .
Q. How should researchers address contradictions in reported purity or stability data for 3-O-(β-Galactopyranosyl)D-glucitol?
- Methodology : Cross-validate using orthogonal methods. For instance, if GC indicates higher purity than NMR, perform elemental analysis to quantify inorganic residues. Stability studies under controlled humidity (e.g., 25°C/60% RH) with Karl Fischer titration monitor hygroscopicity-driven degradation. Reference batch-specific CoA (Certificate of Analysis) details, as storage conditions (e.g., argon vs. air) significantly impact stability .
Q. What strategies optimize the enzymatic synthesis of 3-O-(β-Galactopyranosyl)D-glucitol derivatives for functional studies?
- Methodology : Use substrate engineering (e.g., activated galactose donors like p-nitrophenyl β-D-galactopyranoside) to enhance reaction kinetics. Immobilize enzymes on magnetic nanoparticles for easy recovery. Monitor reaction progress in real-time with FTIR or RAMAN spectroscopy to detect glycosidic bond formation. For regioselectivity, mutagenesis of β-galactosidase active sites (e.g., W980F mutation) can favor C3 over C4 substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
